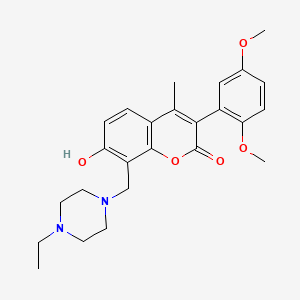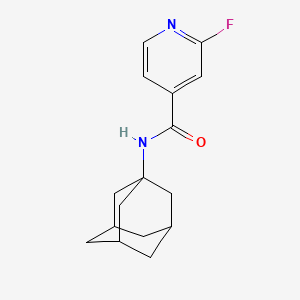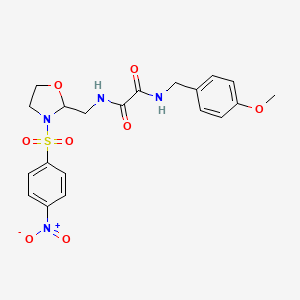
N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methoxybenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H22N4O8S and its molecular weight is 478.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Chemical Reactions and Synthesis : The compound is involved in complex chemical reactions such as the formation of aziridinyl methanol and oxazolidine ring opening, as demonstrated in the synthesis process involving lithium hydroxide in aqueous dioxane under certain conditions (Madesclaire et al., 2013).
Application in Pharmaceutical Research
- Synthesis of Secondary Amines : Research has shown the potential for creating secondary amines from primary amines using related compounds, indicating possible applications in pharmaceutical synthesis (Kurosawa, Kan, & Fukuyama, 2003).
- Antimicrobial Activity : Certain derivatives have been studied for their antimicrobial properties, indicating potential utility in developing new antibacterial and antifungal agents (Desai, Rajpara, & Joshi, 2013).
Novel Synthetic Methods
- Development of New Synthetic Approaches : Innovative methods for the synthesis of oxalamides and other related compounds have been developed, enhancing the versatility of these compounds in chemical synthesis (Mamedov et al., 2016).
Heterocyclic Compound Synthesis
- Creation of Heterocyclic Aromatic Compounds : The compound plays a role in the formation of 1,2,3-triazoles, contributing to the expansion of heterocyclic chemistry and its applications in various fields (Vo, 2020).
Propiedades
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O8S/c1-31-16-6-2-14(3-7-16)12-21-19(25)20(26)22-13-18-23(10-11-32-18)33(29,30)17-8-4-15(5-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJAAAXGLRWADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

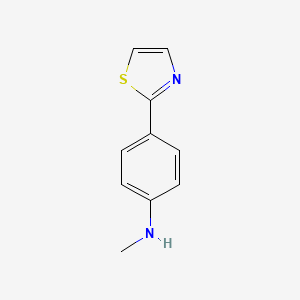
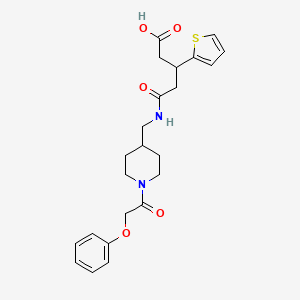
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
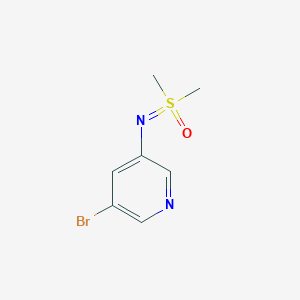


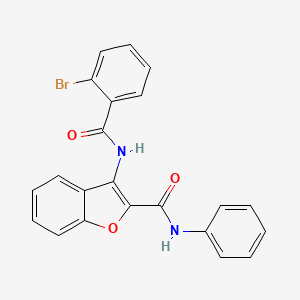

![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)
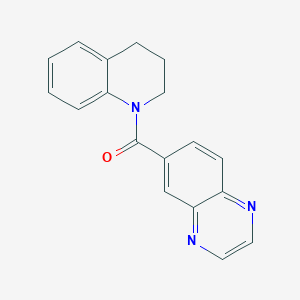
![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2367971.png)
